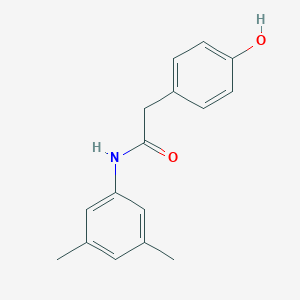

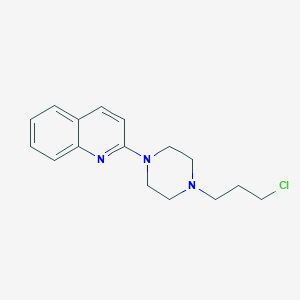

![molecular formula C6H9NO B143491 (1S,4R)-2-Azabicyclo[2.2.1]heptan-3-one CAS No. 134003-03-5](/img/structure/B143491.png)

(1S,4R)-2-Azabicyclo[2.2.1]heptan-3-one

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

The compound "(1S,4R)-2-Azabicyclo[2.2.1]heptan-3-one" is a derivative of the azabicyclo[2.2.1]heptane family, which is a class of bicyclic structures containing a nitrogen atom within the ring system. These structures are of significant interest in medicinal chemistry due to their presence in a variety of biologically active compounds.

Synthesis Analysis

The synthesis of azabicyclo[2.2.1]heptane derivatives has been explored in several studies. Paper reports the first stereoselective synthesis of diastereomeric 1-azabicyclo[2.2.1]heptanes substituted at the 2-position. The process begins with an (R)-2-substituted-4-piperidone and involves an asymmetric one-carbon homologation followed by an intramolecular SN2-type cyclization. This method provides high overall yields without the need for purification of intermediate compounds.

In another approach, paper describes the enantiospecific synthesis of (4R)-1-azabicyclo[2.2.1]heptane derivatives starting from trans-4-hydroxy-L-proline. This synthesis involves several steps, including the conversion of key intermediates into sulfonate esters and subsequent cyclization after deprotection of the pyrrolidine nitrogen.

Molecular Structure Analysis

The molecular structure of azabicyclo[2.2.1]heptane derivatives is characterized by a seven-membered ring fused to a five-membered ring, with one nitrogen atom incorporated into the structure. The stereochemistry of these compounds is crucial, as it can significantly affect their biological activity and interactions with biological targets.

Chemical Reactions Analysis

Azabicyclo[2.2.1]heptane derivatives can undergo various chemical reactions, including photochemical reactions as described in paper . The study outlines a two-step synthesis involving a [2+2]-photochemical cyclization to create substituted 3-azabicyclo[3.2.0]heptanes, which serve as advanced building blocks for drug discovery.

Physical and Chemical Properties Analysis

While the specific physical and chemical properties of "(1S,4R)-2-Azabicyclo[2.2.1]heptan-3-one" are not detailed in the provided papers, azabicyclo[2.2.1]heptane derivatives generally exhibit properties that make them suitable for pharmaceutical applications. These properties may include stability under physiological conditions, solubility in organic solvents, and the ability to form salts with acids or bases.

Relevant Case Studies

Although no direct case studies are provided in the papers, the synthesis methods and the potential of azabicyclo[2.2.1]heptane derivatives in drug discovery suggest their applicability in the development of new therapeutic agents. The rigid structure of these compounds, as exemplified by the synthesis of a non-chiral analogue of 2-aminoadipic acid in paper , highlights their utility in creating bioactive molecules with specific conformational constraints.

Aplicaciones Científicas De Investigación

Synthetic Applications

Versatile Intermediate for Nucleoside Analogues

The compound 5,6-Epoxy-exo-2-azabicyclo[2.2.1]heptan-3-one has been utilized as a versatile intermediate in synthesizing cyclopentyl carbocyclic nucleosides, such as 2-deoxy-, 3-deoxy-, and ara- cyclopentyl carbocyclic nucleosides. This demonstrates its utility in preparing compounds with potential biological activities (Dominguez & Cullis, 1999).

Construction of the Bridged Azabicyclic Ring System

A synthetic study aimed at constructing the 1-azabicyclo [2.2.1] heptane partial structure of the aconite alkaloid, kobusine, underscores the compound's significance in synthesizing complex diterpene alkaloids. The bridged nitrogen structure was formed via the Hofmann-Löffler reaction, highlighting its relevance in synthetic organic chemistry (Shibanuma & Okamoto, 1985).

Medicinal Chemistry Applications

Glutamic Acid Analogue Synthesis

The synthesis of 2-substituted 7-azabicyclo[2.2.1]heptane glutamic acid analogue from L-serine illustrates the compound's application in producing bioactive molecules. This process involves a key transannular alkylation step, showcasing the potential of azabicyclo compounds in medicinal chemistry (Hart & Rapoport, 1999).

Propiedades

IUPAC Name |

(1S,4R)-2-azabicyclo[2.2.1]heptan-3-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H9NO/c8-6-4-1-2-5(3-4)7-6/h4-5H,1-3H2,(H,7,8)/t4-,5+/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UIVLZOWDXYXITH-UHNVWZDZSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2CC1C(=O)N2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1C[C@H]2C[C@@H]1C(=O)N2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H9NO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10928387 |

Source

|

| Record name | 2-Azabicyclo[2.2.1]hept-2-en-3-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10928387 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

111.14 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(1S,4R)-2-Azabicyclo[2.2.1]heptan-3-one | |

CAS RN |

134003-03-5 |

Source

|

| Record name | 2-Azabicyclo[2.2.1]hept-2-en-3-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10928387 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

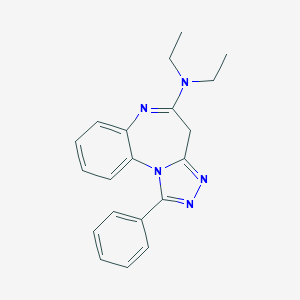

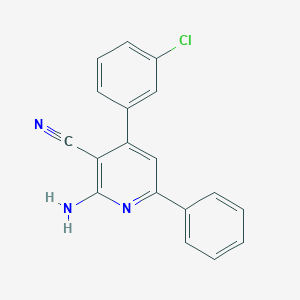

![1-(Benzo[d][1,3]dioxol-5-yl)pentan-1-one](/img/structure/B143441.png)

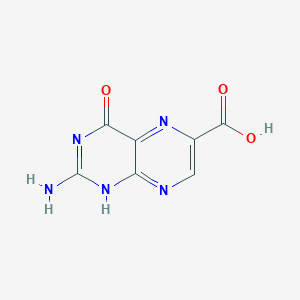

![methyl 4-amino-7H-pyrrolo[2,3-d]pyrimidine-5-carboxylate](/img/structure/B143449.png)